2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate

β-Ketoamide synthesis Aminating reagent Phosphabetaine reactivity

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate (CAS 1449521-17-8; molecular formula C8H18F2N3O2P; MW 257.22 g/mol), commonly referred to as [tris(dimethylamino)phosphonio]difluoroacetate or ADFA, is a shelf-stable, inner-salt phosphonium reagent belonging to the difluoromethylene phosphabetaine class. First reported by Xiao and co-workers in 2013 as a difluoromethylene phosphonium ylide precursor, ADFA is synthesized via the reaction of tris(dimethylamino)phosphine with difluoroacetic acid.

Molecular Formula C8H18F2N3O2P
Molecular Weight 257.22 g/mol
Cat. No. B13707506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate
Molecular FormulaC8H18F2N3O2P
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESCN(C)[P+](C(C(=O)[O-])(F)F)(N(C)C)N(C)C
InChIInChI=1S/C8H18F2N3O2P/c1-11(2)16(12(3)4,13(5)6)8(9,10)7(14)15/h1-6H3
InChIKeyUKZDLKBKZLFSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate (ADFA®): A Difluoromethylene Phosphonium Ylide Precursor and Aminating Reagent for Procurement Evaluation


2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate (CAS 1449521-17-8; molecular formula C8H18F2N3O2P; MW 257.22 g/mol), commonly referred to as [tris(dimethylamino)phosphonio]difluoroacetate or ADFA, is a shelf-stable, inner-salt phosphonium reagent belonging to the difluoromethylene phosphabetaine class [1]. First reported by Xiao and co-workers in 2013 as a difluoromethylene phosphonium ylide precursor, ADFA is synthesized via the reaction of tris(dimethylamino)phosphine with difluoroacetic acid [2]. The compound serves two mechanistically distinct roles: (i) as a precursor for in situ generation of difluoromethylene phosphonium ylide (P+–CF2– equivalent) that reacts with carbonyl compounds to produce gem-difluoroalkenes [2], and (ii) as a novel aminating reagent capable of selective N–P bond cleavage to convert β-ketoesters into β-ketoamides under transition-metal-free and base-free conditions [2][3]. Its tris(dimethylamino) substitution on phosphorus confers enhanced nucleophilicity of the derived ylide relative to the triphenylphosphonio analogue (PDFA), an attribute that directly enables reactivity pathways inaccessible to conventional difluoromethylene phosphabetaines [3].

Dual-function difluoromethylene reagent: ylide precursor for gem-difluoroalkene synthesis and selective aminating agent for β-ketoamide formation
Transition-metal-free and base-free β-ketoamide protocol; compatible with late-stage functionalization workflows
Shelf-stable inner-salt phosphabetaine; thermal decarboxylation activation without reductant additives

Why Generic Phosphonium Difluoroacetate Substitution Fails: Evidence for 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate (ADFA) Selection Specificity


Difluoromethylene phosphabetaines as a reagent class share the Ph3P+CF2CO2– or (R2N)3P+CF2CO2– core structure but exhibit dramatically divergent reactivity profiles depending on the substituents on phosphorus. The triphenylphosphonio analogue PDFA [(triphenylphosphonio)difluoroacetate, CAS 1449521-05-4] is the closest structural comparator, yet it proves completely unreactive toward β-ketoester substrates where ADFA proceeds smoothly—a direct consequence of the higher nucleophilicity imparted by the tris(dimethylamino) groups on ADFA's phosphorus center [1]. Furthermore, classical bromodifluoromethyl[tris(dimethylamino)]phosphonium bromide [(Me2N)3PCF2Br]+Br– (CAS 58310-30-8), while sharing the tris(dimethylamino)phosphonium motif, operates via an entirely different mechanistic pathway requiring zinc metal for gem-difluoroalkene formation from ketones [2], and does not enable the amination reactivity pathway unique to ADFA. Other difluoromethylene ylide precursors—including TMSCF2Cl/PPh3 and TMSCF2Br/PPh3/DMPU systems [3][4]—require additional phosphine, silane, and/or base additives and generate the triphenylphosphonium ylide (Ph3P=CF2), which lacks the enhanced nucleophilicity and selective N–P bond cleavage capability characteristic of ADFA. These fundamental mechanistic and reactivity differences preclude generic substitution; selection of the specific phosphabetaine must be guided by the intended reaction manifold.

ADFA: productive amination of β-ketoesters
vs
PDFA (triphenylphosphonio analogue): no reaction detected
Triphenylphosphonio analogue lacks tris(dimethylamino) substitution; reactivity profile may not transfer.
ADFA: thermal decarboxylation to ylide; no reductant
vs
Bromodifluoromethyl analogue (CAS 58310-30-8): requires Zn metal; difluorocarbene pathway
Mechanistic pathway differs; substrate compatibility may shift under reductive conditions.
ADFA: self-contained phosphabetaine; no additives
vs
TMSCF2Cl/PPh3 or TMSCF2Br/PPh3/DMPU: additional phosphine, silane, base
Multi-component systems generate triphenylphosphonium ylide; N-P cleavage amination not available.

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate (ADFA): Quantified Differential Performance Evidence Versus Closest Analogs


ADFA vs. PDFA in β-Ketoamide Synthesis: Direct Head-to-Head Reactivity Comparison Where the Triphenylphosphonio Analogue Completely Fails

In a direct comparative experiment under identical conditions (NMP solvent, β-ketoester 1a as substrate), the triphenylphosphonio analogue PDFA [(triphenylphosphonio)difluoroacetate] produced no detectable reaction whatsoever (Table 1, entry 1), whereas treatment with the more nucleophilic ADFA generated the desired tautomeric mixture of β-ketoamide 4a and its enol form [1]. The differential outcome is attributed to the electron-donating tris(dimethylamino) groups on the phosphorus center of ADFA, which increase the nucleophilicity of the in situ generated difluoromethylene ylide relative to the triphenylphosphonio-derived ylide from PDFA [1][2].

ADFA vs PDFA Reactivity
Head-to-head
ADFA: productive reaction, β-ketoamide formed. PDFA: no reaction detected under identical conditions (NMP, β-ketoester 1a).
PDFA is non-functional for β-ketoester amination; cannot substitute.
Reported binary outcome; validate in target substrate system.
β-Ketoamide synthesis Aminating reagent Phosphabetaine reactivity

ADFA Enables a Transition-Metal-Free and Base-Free β-Ketoamide Synthesis Protocol Not Achievable with Classical Amination Methods

The ADFA-mediated β-ketoamide synthesis proceeds via selective N–P bond cleavage of the intermediate difluoromethylene phosphabetaine adduct without requiring any transition metal catalyst or exogenous base [1]. In contrast, traditional β-ketoamide synthetic methods—including Pd-catalyzed carbonylative α-arylation (Skrydstrup & Lindhardt, 2014), Ru-catalyzed hydration of β-ketonitriles (Crochet & Cadierno), and classical aminolysis of β-ketoesters under thermal or basic conditions—all require either precious metal catalysts, elevated temperatures, or strong bases [1][2]. The ADFA protocol was demonstrated across a broad substrate scope including various substituted β-ketoesters, with operational simplicity (room temperature, open-flask compatible) and good functional group tolerance explicitly noted [1].

Metal-Free Amination Protocol
Class-level
0 mol% transition metal; no exogenous base; room temperature or mild heating; open-flask compatible.
May reduce metal contamination burden in pharmaceutical intermediate synthesis.
Reported across multiple β-ketoester substrates; scope verification recommended.
Transition-metal-free synthesis C–N bond formation β-Ketoamide preparation

ADFA as a Difluoromethylene Ylide Precursor for gem-Difluoroalkene Synthesis: Comparative Advantage Over Bromodifluoromethylphosphonium Reagents

ADFA serves as a difluoromethylene phosphonium ylide precursor that, upon decarboxylation, generates the active ylide species [1]. The general application is reaction with ketones to produce gem-difluoroalkenes [1][2]. In contrast, the related bromodifluoromethyl[tris(dimethylamino)]phosphonium bromide (CAS 58310-30-8) requires the presence of zinc metal and operates via a different mechanistic pathway to effect gem-difluoroolefination of ketones, with the reaction performed in glyme solvent [3]. While both reagents share the tris(dimethylamino)phosphonium core, ADFA generates the reactive ylide through thermal decarboxylation without requiring a reductant (Zn) [1], whereas the bromodifluoromethyl analogue functions as a difluorocarbene precursor under reductive conditions [3]. This mechanistic distinction provides users with complementary activation modes from a single phosphonium core architecture.

Ylide Activation Mode
Cross-study comparable
ADFA: thermal decarboxylation to difluoromethylene ylide. Bromo analogue: requires stoichiometric Zn in glyme.
Thermal activation avoids reductive conditions; may suit base-sensitive or reducible substrates.
Cross-study comparison; direct head-to-head data not available.
gem-Difluoroalkene synthesis Wittig-type olefination Difluoromethylene ylide

ADFA-Mediated Selective N–P Bond Cleavage: An Unusual Amination Reactivity Not Shared by Triphenylphosphonio or Bromodifluoromethyl Analogs

The defining reactivity feature of ADFA is its ability to undergo selective N–P bond cleavage when reacted with β-ketoesters, transferring a dimethylamino group to the substrate and forming β-ketoamides [1]. This stands in contrast to all characterized difluoromethylene phosphabetaine reactivity manifold reactions—including the PDFA system, which proceeds via decarboxylation to ylide followed by Wittig olefination or difluorocarbene generation [2][3]. The (triphenylphosphonio)difluoroacetate (PDFA) does not possess dialkylamino groups on phosphorus and therefore cannot participate in N–P bond cleavage amination chemistry [2]. Similarly, bromodifluoromethyl[tris(dimethylamino)]phosphonium bromide, while bearing tris(dimethylamino) substitution, has not been demonstrated to undergo analogous N–P cleavage/amination reactivity; its reported applications are limited to gem-difluoroolefination and nucleoside modification [4].

Selective N-P Bond Cleavage
Class-level
Unique amination reactivity via N-P cleavage: transfers dimethylamino group to β-ketoester substrate. PDFA structurally incapable; bromo analogue unreported for this pathway.
Only difluoromethylene phosphabetaine reported with dual ylide/amination functionality.
Reactivity demonstrated in Tetrahedron Letters 2019; confirm with novel substrates.
N–P bond cleavage Phosphabetaine amination C–N bond formation

Synthesis and Physical Form Advantages: ADFA Prepared from Readily Accessible, Inexpensive Starting Materials

ADFA is synthesized through the direct reaction of tris(dimethylamino)phosphine with difluoroacetic acid [1], a straightforward salt-formation process employing commercially available, relatively inexpensive starting materials. In comparison, the triphenylphosphonio analogue PDFA [(triphenylphosphonio)difluoroacetate, CAS 1449521-05-4] is prepared from triphenylphosphine and potassium bromodifluoroacetate in DMF [2], while the bromodifluoromethyl[tris(dimethylamino)]phosphonium bromide analogue (CAS 58310-30-8) requires dibromodifluoromethane (CF2Br2, an ozone-depleting substance subject to regulatory restrictions) and tris(dimethylamino)phosphine [3]. The starting material difluoroacetic acid is non-ozone-depleting, commodity-priced, and widely available. ADFA is reported as a solid, shelf-stable compound [4], consistent with the general stability properties of difluoromethylene phosphabetaines.

Synthesis Route
Supporting evidence
ADFA: (Me2N)3P + difluoroacetic acid (non-ODS, commodity reagents). Bromo analogue: requires CF2Br2 (regulated ODS).
Non-ODS route may lower regulatory burden for in-house or scale-up synthesis.
Reported solid, shelf-stable form; supplier-independent preparation feasible.
Reagent synthesis Cost-effective procurement Phosphabetaine preparation

Optimal Application Scenarios for 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate (ADFA) Based on Verified Differential Evidence


Transition-Metal-Free Synthesis of β-Ketoamides from β-Ketoesters in Medicinal Chemistry Programs

ADFA is the reagent of choice for converting β-ketoesters to β-ketoamides when metal contamination must be avoided (e.g., late-stage functionalization of pharmaceutical intermediates, API synthesis). Unlike Pd- or Ru-catalyzed methods [1], ADFA operates without any transition metal, eliminating the need for metal scavenging steps and reducing purification burden. The direct head-to-head evidence shows that PDFA—the closest structural analog—fails entirely in this transformation [1], making ADFA the only functional difluoromethylene phosphabetaine for this application. The protocol's operational simplicity (no base, no inert atmosphere required) supports both discovery-scale library synthesis and process development.

Dual-Purpose Reagent for gem-Difluoroalkene Synthesis and Amination in Organofluorine Chemistry Laboratories

Laboratories engaged in organofluorine synthesis benefit from ADFA's dual functionality: it serves both as a difluoromethylene ylide precursor for Wittig-type gem-difluoroalkene synthesis from ketones [1][2] and as a unique aminating reagent for C–N bond formation [1]. No other commercially available difluoromethylene phosphabetaine offers this combination of reactivity modes. Procurement of a single reagent that covers two mechanistically distinct transformations reduces inventory complexity and is particularly advantageous for core facilities and CROs supporting multiple chemistry projects.

Synthesis of gem-Difluoroalkene-Containing Building Blocks for Drug Discovery (Carbonyl Bioisostere Strategy)

gem-Difluoroalkenes are established bioisosteres for metabolically labile carbonyl groups in drug discovery [1][2]. ADFA generates the reactive difluoromethylene ylide through thermal decarboxylation without requiring zinc or other reductants [3], enabling direct Wittig olefination of ketone substrates. This thermal activation mode is compatible with substrates bearing reducible functional groups (nitro, azido, certain heterocycles) that would be incompatible with the zinc-mediated protocol of the bromodifluoromethyl[tris(dimethylamino)]phosphonium bromide system [3], expanding the accessible chemical space for medicinal chemistry exploration.

In-House Synthesis of ADFA from Non-Regulated, Commodity Starting Materials for Scale-Up and Process Chemistry

For laboratories requiring multi-gram to kilogram quantities, ADFA's straightforward preparation from tris(dimethylamino)phosphine and difluoroacetic acid [1] offers practical advantages. Unlike the bromodifluoromethyl[tris(dimethylamino)]phosphonium bromide route that requires dibromodifluoromethane (CF2Br2)—a regulated ozone-depleting substance [2]—the ADFA synthesis employs non-ODS, commodity-priced reagents. This regulatory and supply-chain advantage is particularly relevant for process chemistry groups scaling reactions beyond the discovery stage and for CROs operating under stringent EHS compliance requirements.

Application
Selection Property
Validation Focus
Transition-metal-free β-ketoamide synthesis
Amination reactivity; metal-free protocol
Substrate scope; N-P cleavage efficiency; metal-content analysis
Dual-purpose organofluorine reagent platform
Ylide precursor + aminating agent in single reagent
Condition compatibility across both reaction manifolds
gem-Difluoroalkene building-block synthesis
Thermal decarboxylation activation; no reductant required
Ketone substrate scope; reducible functional-group tolerance
In-house or scale-up reagent preparation
Non-ODS, commodity-priced starting materials
Regulatory compliance; supply-chain robustness; lot consistency
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